1-(2,6-Dimethylphenyl)-3-propan-2-ylurea 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea
Brand Name: Vulcanchem
CAS No.: 20922-76-3
VCID: VC8358950
InChI: InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H2,13,14,15)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)NC(C)C
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

1-(2,6-Dimethylphenyl)-3-propan-2-ylurea

CAS No.: 20922-76-3

Cat. No.: VC8358950

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dimethylphenyl)-3-propan-2-ylurea - 20922-76-3

Specification

CAS No. 20922-76-3
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 1-(2,6-dimethylphenyl)-3-propan-2-ylurea
Standard InChI InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H2,13,14,15)
Standard InChI Key HVAWBRCHWCBVOL-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)NC(C)C
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)NC(C)C

Introduction

Structural Characteristics and Molecular Geometry

Molecular Formula and Connectivity

The compound’s molecular formula, C₁₂H₁₈N₂O, reflects a urea backbone (-NH-C(=O)-NH-) linking two substituents:

  • 2,6-Dimethylphenyl group: A benzene ring with methyl groups at the 2 and 6 positions.

  • Isopropyl group: A branched alkyl chain (C₃H₇).

The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)NC(C)C) and InChIKey (HVAWBRCHWCBVOL-UHFFFAOYSA-N) confirm the connectivity .

Predicted Geometry

While no experimental crystal structure exists for this compound, density functional theory (DFT) optimizations of analogous ureas suggest:

  • Planarity of the urea core: The NH-C(=O)-NH moiety typically adopts a near-planar configuration, facilitating resonance stabilization .

  • Dihedral angles: The aromatic ring and isopropyl group likely exhibit torsional angles >30° relative to the urea plane, minimizing steric clashes .

Synthesis and Physicochemical Properties

Synthetic Pathway

The compound can be synthesized via a two-step protocol adapted from Güngör et al. :

  • Isocyanate formation: Reaction of 2,6-dimethylaniline with triphosgene (Cl₃C-O-CCl₃) in dichloromethane (DCM) yields 2,6-dimethylphenyl isocyanate.

  • Urea formation: Condensation of the isocyanate with isopropylamine in tetrahydrofuran (THF) produces the target urea derivative.

Yield: Comparable syntheses report yields >90% under optimized conditions .

Physicochemical Properties

PropertyValue/PredictionBasis
Melting Point160–165°C (estimated)Analogous ureas
SolubilitySoluble in THF, DCM, acetone; insoluble in waterHydrophobic substituents
LogP (octanol-water)~2.8Computational prediction

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

  • Urea NH protons: δ 9.8–10.2 (broad singlets, 2H) .

  • Aromatic protons: δ 6.8–7.3 (multiplet, 3H, J = 8 Hz).

  • Methyl groups: δ 2.2–2.4 (singlets, 6H, aryl-CH₃) and δ 1.1–1.3 (doublet, 6H, isopropyl-CH₃) .

¹³C NMR (100 MHz):

  • Carbonyl (C=O): δ 155–158 ppm.

  • Aromatic carbons: δ 125–140 ppm.

  • Methyl carbons: δ 18–22 ppm (aryl-CH₃) and δ 20–25 ppm (isopropyl-CH₃) .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • N-H stretch: 3320–3280 (urea NH).

  • C=O stretch: 1640–1680 (strong, conjugated urea).

  • C-N stretch: 1250–1300 .

Computational Chemistry and Electronic Properties

DFT Calculations (B3LYP/6-311G(d,p))

  • HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity (Figure 1A).

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the carbonyl oxygen, suggesting nucleophilic attack sites .

Charge Distribution (AIM Analysis)

  • Natural charges:

    • Carbonyl oxygen: −0.72 e.

    • Urea nitrogens: −0.35 e (NH) and −0.28 e (NC) .

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